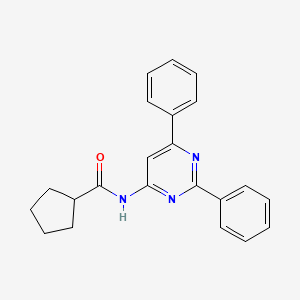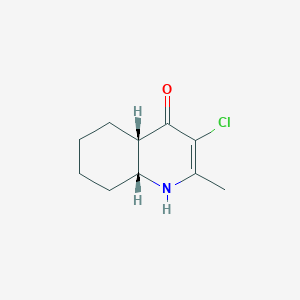
Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol is a complex organic compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and material science. This particular compound is characterized by its unique structure, which includes a chlorine atom, a methyl group, and a hydroxyl group attached to a hexahydroquinoline ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydroquinoline ring. The introduction of the chlorine atom and the hydroxyl group can be achieved through selective halogenation and hydroxylation reactions, respectively. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
化学反応の分析
Types of Reactions
Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom with an amine group can produce an amino derivative.
科学的研究の応用
Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound finds use in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The chlorine and hydroxyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic or biological effects.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure without the hexahydro ring and additional functional groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Hydroxychloroquine: Similar to chloroquine but with a hydroxyl group, used for treating autoimmune diseases.
Uniqueness
Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC名 |
(4aS,8aR)-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H14ClNO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h7-8,12H,2-5H2,1H3/t7-,8+/m0/s1 |
InChIキー |
MBAIFRJZYOIGOT-JGVFFNPUSA-N |
異性体SMILES |
CC1=C(C(=O)[C@H]2CCCC[C@H]2N1)Cl |
正規SMILES |
CC1=C(C(=O)C2CCCCC2N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine](/img/structure/B12896334.png)
![4-(2,2-Dimethyl-1,3-dioxolan-4-yl)hexahydrofuro[3,4-b]furan-2-ol](/img/structure/B12896360.png)

![Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12896387.png)
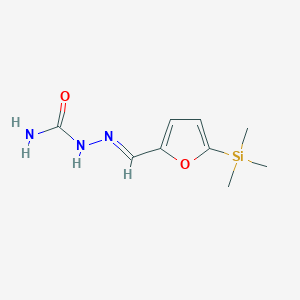
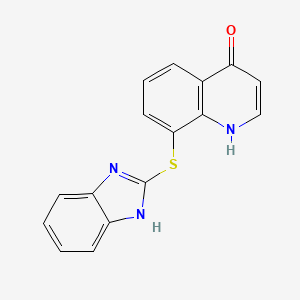
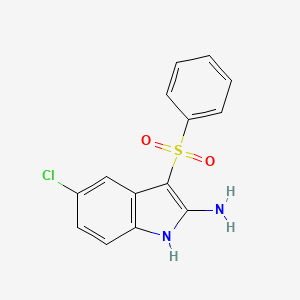
![4-Fluoro-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12896404.png)
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one](/img/structure/B12896407.png)
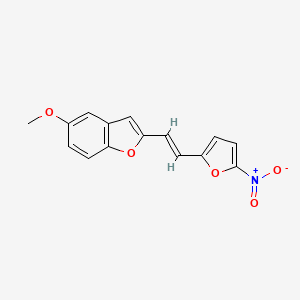
![5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl-](/img/structure/B12896427.png)
![Cyclopropa[3,4]pentaleno[1,2-B]pyrazine](/img/structure/B12896430.png)
